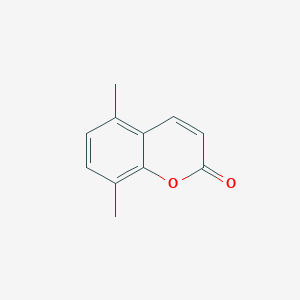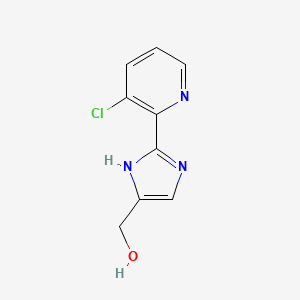![molecular formula C24H26Br2N4O2 B13688247 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole--6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole](/img/structure/B13688247.png)
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole--6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)benzimidazole compound with 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)benzimidazole is a unique chemical compound that has garnered interest in various scientific fields. This compound is characterized by the presence of bromine atoms and tetrahydro-2H-pyran-2-yl groups attached to the benzimidazole core. The structural features of this compound make it a valuable subject for research in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)benzimidazole and 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)benzimidazole typically involves the bromination of the corresponding benzimidazole derivatives. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is usually maintained at a low to moderate range to ensure selective bromination.
Industrial Production Methods
Industrial production of these compounds may involve large-scale bromination processes using continuous flow reactors. These reactors provide better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
化学反応の分析
Types of Reactions
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)benzimidazole and 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)benzimidazole undergo various chemical reactions, including:
Substitution Reactions: These compounds can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzimidazole core can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: These compounds can be used in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium salts of the nucleophiles, and the reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions yield substituted benzimidazole derivatives, while coupling reactions produce biaryl or diaryl compounds.
科学的研究の応用
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)benzimidazole and 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)benzimidazole have diverse applications in scientific research:
Chemistry: These compounds are used as building blocks in organic synthesis, enabling the construction of complex molecular architectures.
Biology: They serve as probes for studying biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Research into these compounds has shown potential for developing new therapeutic agents, particularly in the areas of anticancer and antimicrobial drug discovery.
Industry: These compounds are used in the development of advanced materials, such as polymers and coatings, due to their unique chemical properties.
作用機序
The mechanism of action of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)benzimidazole and 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)benzimidazole involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, these compounds may inhibit key enzymes involved in disease progression, while in biological research, they may act as ligands for specific receptors.
類似化合物との比較
Similar Compounds
- 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
- 5-Bromo-1,3-dimethyl-1H-pyrazole
Uniqueness
Compared to similar compounds, 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)benzimidazole and 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)benzimidazole exhibit unique structural features that enhance their reactivity and versatility in various applications. The presence of the tetrahydro-2H-pyran-2-yl group provides additional steric and electronic effects, influencing the compound’s behavior in chemical reactions and biological interactions.
特性
分子式 |
C24H26Br2N4O2 |
|---|---|
分子量 |
562.3 g/mol |
IUPAC名 |
5-bromo-1-(oxan-2-yl)benzimidazole;6-bromo-1-(oxan-2-yl)benzimidazole |
InChI |
InChI=1S/2C12H13BrN2O/c13-9-4-5-11-10(7-9)14-8-15(11)12-3-1-2-6-16-12;13-9-4-5-10-11(7-9)15(8-14-10)12-3-1-2-6-16-12/h2*4-5,7-8,12H,1-3,6H2 |
InChIキー |
DHGUMXNEGAMQCO-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)N2C=NC3=C2C=CC(=C3)Br.C1CCOC(C1)N2C=NC3=C2C=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride](/img/structure/B13688176.png)
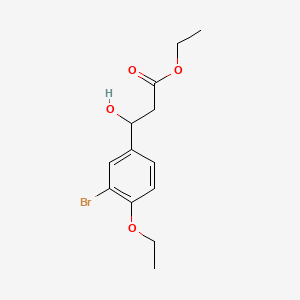
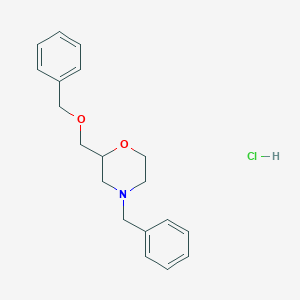
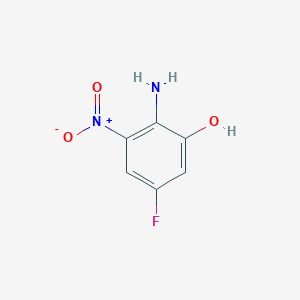

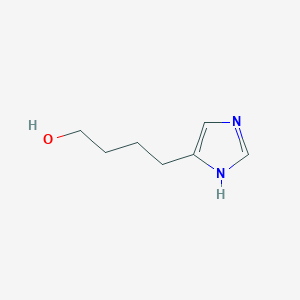
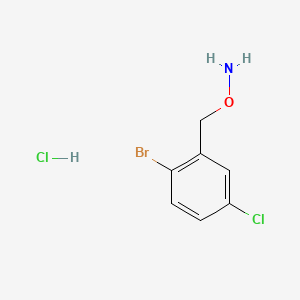

![6-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13688219.png)

![2,5,11-Tribromoindolo[3,2,1-jk]carbazole](/img/structure/B13688224.png)
![[2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid](/img/structure/B13688232.png)
